molecular formula C16H26ClN3O4S B2855041 N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride CAS No. 1351590-29-8

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride

Cat. No.: B2855041
CAS No.: 1351590-29-8
M. Wt: 391.91
InChI Key: NNEQGCYDIJTQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride is a synthetic compound featuring a piperazine core substituted with a methylsulfonyl group and linked via an ethyl chain to an acetamide moiety. The acetamide is further substituted with an o-tolyloxy group (ortho-methylphenoxy), contributing to its steric and electronic profile. The hydrochloride salt enhances solubility and stability, a common strategy in pharmaceutical chemistry .

Key structural attributes:

  • Piperazine ring: A six-membered diamine ring, modified at the 4-position with a methylsulfonyl (-SO₂CH₃) group, a strong electron-withdrawing substituent.
  • Ethyl linker: Connects the piperazine to the acetamide, providing conformational flexibility.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S.ClH/c1-14-5-3-4-6-15(14)23-13-16(20)17-7-8-18-9-11-19(12-10-18)24(2,21)22;/h3-6H,7-13H2,1-2H3,(H,17,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEQGCYDIJTQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCN2CCN(CC2)S(=O)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Piperazine Substituent Aryl Group Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound (Hydrochloride) 4-Methylsulfonyl o-Tolyloxy ~460 (estimated) Not reported Ethyl linker; hydrochloride salt
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 4-Methoxyphenyl p-Tolyl (thiazole) 422.54 289–290 Thiazole ring; high yield (75%)
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Tosyl (p-toluenesulfonyl) 4-Fluorophenyl 421.49 (CAS 701926-99-0) Not reported Tosyl group; fluorophenyl
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) 4-Chlorophenyl p-Tolyl (thiazole) 426.96 282–283 Chlorophenyl; moderate yield (79%)

Key Observations:

Piperazine Substituents :

  • The target compound’s methylsulfonyl group (-SO₂CH₃) is smaller and more polar than bulky aryl substituents (e.g., tosyl or methoxyphenyl in and ). This may enhance solubility and interaction with polar enzyme active sites .
  • In contrast, tosyl-substituted analogs (e.g., ) exhibit larger aromatic substituents, which may improve lipophilicity and membrane permeability but reduce aqueous solubility.

Linker and Conformation :

  • The ethyl linker in the target compound provides greater flexibility compared to direct acetamide linkages (e.g., ’s thiazole derivatives). This could allow for better accommodation in binding pockets .

Such steric effects might influence target selectivity .

Methylsulfonyl-Containing Analogs

The methylsulfonyl group is a critical pharmacophore in sulfonamide-based drugs. For example:

  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () serves as a precursor for heterocyclic compounds. Its methylsulfonyl group stabilizes the molecule via hydrogen bonding (C–H⋯O interactions), a feature likely shared with the target compound .
  • Mirabegron Impurity (: ACI-INT-77) contains a methylsulfonyl-like group and demonstrates the importance of such substituents in optimizing pharmacokinetics.

Hydrochloride Salts and Solubility

The hydrochloride salt form of the target compound contrasts with free-base analogs (e.g., ’s neutral thiazole derivatives). Salt formation typically improves aqueous solubility, a critical factor for oral bioavailability .

Q & A

Q. What are the standard synthetic routes for N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride?

The synthesis involves multi-step reactions:

  • Step 1: Condensation of a piperazine derivative (e.g., 4-methylsulfonylpiperazine) with a sulfonyl chloride or ethyl bromide intermediate to introduce the sulfonamide and ethyl linker .
  • Step 2: Coupling of the intermediate with o-tolyloxyacetic acid via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Step 3: Hydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol or methanol) .
    Key Conditions:
    • Temperature control (0–60°C) to prevent side reactions.
    • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for coupling; ethanol for salt formation.
    • Purification: Column chromatography or recrystallization .

Q. How is the compound structurally characterized?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms proton environments (e.g., piperazine methylsulfonyl group at δ ~3.1 ppm for S–CH₃, aromatic protons from o-tolyloxy at δ ~6.8–7.3 ppm) .
    • 2D NMR (COSY, HSQC) resolves complex spin systems in the piperazine and acetamide regions .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₁₇H₂₅ClN₂O₄S) .
  • Elemental Analysis: Confirms purity (>95%) by matching calculated vs. observed C, H, N, S content .

Q. What preliminary assays are used to evaluate biological activity?

  • In Vitro Enzyme Inhibition:
    • Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using fluorometric assays .
    • IC₅₀ determination via dose-response curves .
  • Receptor Binding Studies:
    • Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity (Kᵢ values) .

Advanced Research Questions

Q. How can conflicting pharmacological data (e.g., varying IC₅₀ values) be resolved?

  • Methodological Reconciliation:
    • Standardize assay conditions (pH, temperature, substrate concentration) across labs .
    • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
    • Cross-validate with orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity) .
  • Structural Analysis:
    • Compare X-ray crystallography data (if available) to confirm ligand-receptor interactions .

Q. What strategies optimize yield and purity during scale-up synthesis?

  • Design of Experiments (DoE):
    • Screen solvent systems (e.g., DMF vs. THF) and catalysts (e.g., DMAP) using factorial design .
  • Process Analytical Technology (PAT):
    • In-line FTIR or HPLC monitoring to track reaction progress and intermediate purity .
  • Crystallization Optimization:
    • Use anti-solvent (e.g., hexane) addition to enhance crystal formation and reduce impurities .

Q. How is metabolic stability assessed in preclinical studies?

  • In Vitro Liver Microsomal Assays:
    • Incubate with human/rat liver microsomes and NADPH; quantify parent compound depletion via LC-MS/MS .
    • Calculate intrinsic clearance (Clᵢₙₜ) and half-life (t₁/₂) .
  • CYP450 Inhibition Screening:
    • Use fluorescent probes (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .

Handling and Safety Considerations

  • Storage: -20°C under inert atmosphere (argon) to prevent hydrolysis of the sulfonamide group .
  • PPE: Nitrile gloves, lab coat, and fume hood for handling due to potential irritancy .
  • Waste Disposal: Neutralize with dilute NaOH before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.